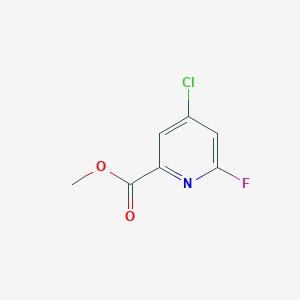![molecular formula C8H8N4O B2942751 1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one CAS No. 929975-51-9](/img/structure/B2942751.png)
1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a methyl group at the 5-position and an ethanone group at the 6-position. The molecular formula of this compound is C8H8N4O, and it has a molecular weight of 176.18 g/mol .
準備方法
The synthesis of 1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the triazolopyrimidine core. The reaction conditions typically include refluxing in ethanol or another suitable solvent .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of dicationic molten salts as catalysts has been reported to enhance the synthesis of triazolopyrimidine derivatives under mild conditions .
化学反応の分析
1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like ethanol, toluene, and dichloromethane, as well as catalysts like acids or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
作用機序
The mechanism of action of 1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may act as an antimicrobial agent by disrupting the cell membrane or inhibiting essential enzymes in bacteria .
類似化合物との比較
1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one can be compared with other similar compounds, such as:
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: This compound has a hydroxyl group at the 7-position instead of an ethanone group, which may result in different chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a pyrazole ring fused to a pyrimidine ring and have been studied for their CDK2 inhibitory activity, similar to the triazolopyrimidine derivatives.
Quinazolinone derivatives containing a triazolopyrimidine moiety: These compounds have shown antimicrobial activity and are used in agricultural applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
1-(5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-5-7(6(2)13)3-9-8-11-10-4-12(5)8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHZAMWKHLTPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NN=CN12)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-(2,5-difluorophenyl)-2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]propanoate](/img/structure/B2942672.png)






![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2942686.png)


![5-chloro-N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrimidin-2-amine](/img/structure/B2942690.png)
![5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2942691.png)
